3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
Description
Significance of Spirocyclic Systems in Chemical Sciences
Spirocycles are polycyclic organic compounds where two rings are connected through a single, shared atom known as the spiro atom. tandfonline.comchemenu.com This unique arrangement confers distinct properties that are highly sought after in the design of complex molecules.
A major advantage of spirocyclic scaffolds is their inherent three-dimensional (3D) nature. tandfonline.combldpharm.com Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins. tandfonline.com This increased three-dimensionality is often quantified by the fraction of sp3 hybridized carbons (Fsp3), a measure of a compound's complexity. bldpharm.com A higher Fsp3 value, as is common in spiro-containing systems, is correlated with a greater probability of success in clinical development, partly because it allows for better shape complementarity with receptor binding sites. bldpharm.comselvita.com The introduction of spirocyclic motifs is a recognized strategy for increasing molecular complexity and exploring new chemical space. selvita.comnih.govrsc.org
The quaternary carbon at the spiro-junction imparts significant conformational rigidity to the molecular framework. tandfonline.comnih.gov This rigidity limits the number of accessible conformations the molecule can adopt, which is a crucial factor in drug design. tandfonline.comtandfonline.com By locking the orientation of substituents in a well-defined spatial arrangement, researchers can optimize interactions with biological targets, potentially leading to improved efficacy and selectivity. tandfonline.comnih.gov This conformational restriction helps to reduce the entropic penalty upon binding to a receptor, which can contribute to a higher binding affinity. The stable and rigid structure of spiro compounds makes them valuable templates in the development of new therapeutic agents. chemenu.comnih.gov
Contextualization of Benzofuran (B130515) and Pyrrolidine (B122466) Moieties in Organic and Medicinal Chemistry
The fusion of benzofuran and pyrrolidine rings within the spiro[1-benzofuran-2,3'-pyrrolidine] scaffold is not arbitrary. Both heterocycles are independently recognized for their significant roles in the landscape of bioactive compounds.
Benzofuran is a heterocyclic compound found extensively in both natural products and synthetic molecules. rsc.orgnih.gov This scaffold is a core structural unit in numerous compounds isolated from various plant species and fungi. rsc.orgresearchgate.net Natural and synthetic benzofuran derivatives are known to exhibit a wide array of pharmacological activities. rsc.orgtaylorandfrancis.com The benzofuran nucleus is considered a privileged scaffold in medicinal chemistry due to its presence in many bioactive compounds. taylorandfrancis.com Its derivatives have been investigated for a multitude of therapeutic applications, making it a valuable building block for drug design and development. nih.govresearchgate.nettaylorandfrancis.com
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most common heterocyclic scaffolds found in FDA-approved drugs. nih.gov Its popularity stems from several advantageous features. The non-planar, puckered nature of the pyrrolidine ring provides increased three-dimensional coverage and allows for the efficient exploration of pharmacophore space. nih.govresearchgate.netnih.gov The presence of up to four stereogenic carbon atoms allows for significant stereochemical diversity. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, influencing the molecule's pharmacokinetic properties. researchgate.nettaylorfrancis.com These characteristics have established the pyrrolidine framework as a versatile and privileged scaffold in modern drug discovery. nih.govnbinno.com
Academic Research Landscape of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] and Related Analogues
The combination of a spiro-center with benzofuran and pyrrolidine rings has led to the development of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] class of compounds. Academic research has focused on the efficient synthesis of this scaffold and the evaluation of its potential biological activities.
A prominent synthetic strategy for accessing these molecules is the [3+2] azomethine ylide cycloaddition reaction. nih.govmdpi.com This method often involves a three-component reaction, for example, using a (Z)-3-benzylidenebenzofuran-2(3H)-one, an amino acid (like sarcosine), and another reactant. mdpi.com This approach is valued for its ability to rapidly generate molecular complexity from simple starting materials under mild conditions, often with high yields and excellent diastereoselectivity. nih.govmdpi.com
Research into the biological applications of these spiro compounds has uncovered promising activities. For instance, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s was synthesized and evaluated for cardiovascular activity, with many compounds displaying good antihypertensive effects in spontaneous hypertensive rat models. nih.gov More recently, novel benzofuran spiro-2-pyrrolidine derivatives have been synthesized and assessed for their antitumor activity against human (HeLa) and mouse (CT26) cancer cell lines. nih.gov Several of these compounds exhibited inhibitory activities comparable to or better than the established anticancer drug cisplatin. nih.gov These studies highlight the potential of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold as a template for discovering new therapeutic agents.
| Compound Class | Synthetic Method | Area of Research | Key Findings | Reference |
|---|---|---|---|---|
| Benzofuran Spiro-2-Pyrrolidine Derivatives | Three-component [3+2] azomethine ylide cycloaddition | Antitumor Activity | Certain derivatives showed higher antiproliferative activity against HeLa and CT26 cancer cells than cisplatin. | nih.gov |
| 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s | Multi-step synthesis | Cardiovascular Activity | Displayed good antihypertensive activity in spontaneous hypertensive rat models. | nih.gov |
Properties
IUPAC Name |
spiro[3H-1-benzofuran-2,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-11(13-10)5-6-12-8-11/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDZSDMRIYDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508412 | |
| Record name | 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-78-4 | |
| Record name | 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3h Spiro 1 Benzofuran 2,3 Pyrrolidine and Derivatives
Overview of Established Synthetic Routes
The construction of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold, a core structure present in various bioactive molecules, is primarily achieved through cycloaddition and annulation reactions. These methods offer efficient ways to assemble the complex, three-dimensional spirocyclic system. Among the most prominent and effective strategies are [3+2] cycloadditions, particularly those involving azomethine ylides, and phosphine-catalyzed annulation reactions. These routes are valued for their ability to generate molecular complexity from simpler precursors, often with high control over stereochemistry.
The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com This type of reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. mdpi.comnih.gov In the context of synthesizing spiro-pyrrolidines, the 1,3-dipolar cycloaddition of azomethine ylides has become a cornerstone strategy due to its high efficiency and stereoselectivity. nih.gov
Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive intermediates in the synthesis of pyrrolidine (B122466) rings. nih.gov A prevalent method for generating these ylides in situ is the condensation of an α-amino acid with a carbonyl compound. nih.gov For the synthesis of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] core, a three-component reaction strategy is often employed. mdpi.comnih.govsciprofiles.com
This multicomponent approach typically involves the reaction of a benzofuranone derivative (acting as the dipolarophile), an α-amino acid (such as sarcosine), and a second carbonyl compound (like ninhydrin). mdpi.com The in situ generation of the azomethine ylide from the amino acid and carbonyl compound, followed by its [3+2] cycloaddition with the exocyclic double bond of the benzofuranone derivative, efficiently yields the desired spiro-pyrrolidine structure. mdpi.comnih.govsciprofiles.com This reaction is noted for its operational simplicity, proceeding under mild conditions to produce potentially bioactive compounds in high yields. mdpi.comsciprofiles.com
The three-component azomethine ylide cycloaddition for synthesizing benzofuran (B130515) spiro-pyrrolidine derivatives demonstrates a broad substrate scope. The reaction is tolerant of a wide variety of substituents on the dipolarophile, specifically on the (Z)-3-benzylidenebenzofuran-2(3H)-one component. mdpi.com Both electron-donating and electron-withdrawing groups on the phenyl ring of the benzylidene moiety are well-tolerated, leading to the desired products in good to excellent yields (74-99%). mdpi.comnih.gov
The reaction's efficiency is influenced by the electronic nature of these substituents. For instance, the presence of electron-donating groups on the aromatic ring has been shown to be beneficial for certain biological activities of the resulting compounds. mdpi.comnih.gov The reaction conditions, including solvent and temperature, have been optimized to ensure high conversion and yield across this diverse substrate range. mdpi.com A model reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine (B1681465) has been used to establish optimal conditions, which were then applied to a broader library of substrates. mdpi.com
Table 1: Substrate Scope for the Synthesis of Benzofuran Spiro-Pyrrolidine Derivatives via Azomethine Ylide Cycloaddition mdpi.com
| Entry | Substituent (R) on Benzylidene Moiety | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 4a | 82 |
| 2 | 2-F | 4b | 85 |
| 3 | 3-F | 4c | 91 |
| 4 | 4-F | 4d | 95 |
| 5 | 2-Cl | 4e | 88 |
| 6 | 4-CH₃ | 4s | 99 |
| 7 | 4-OCH₃ | 4t | 96 |
A significant advantage of the azomethine ylide [3+2] cycloaddition is the high level of stereochemical control it offers, often resulting in the formation of multiple new stereogenic centers with excellent diastereoselectivity. nih.gov In the synthesis of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives, this reaction proceeds with remarkable diastereoselectivity, achieving a diastereomeric ratio (dr) of greater than 20:1. mdpi.comnih.govsciprofiles.com
This high level of control is achieved by optimizing reaction parameters such as solvent and temperature. mdpi.com For example, in the model reaction involving (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine, screening various solvents like acetonitrile, DCE, EtOAc, EtOH, toluene, H₂O, and THF, and temperatures from 40 °C to 60 °C, allowed for the identification of conditions that maximize both yield and diastereoselectivity. mdpi.com The mechanism of the [3+2] cycloaddition has a profound impact on the stereochemical outcome, and the observed high diastereoselectivity indicates a well-ordered transition state. mdpi.com
While the condensation of α-amino acids with carbonyls is a common method for generating azomethine ylides, alternative strategies exist for constructing similar spiro-pyrrolidine systems. One such approach involves the generation of non-stabilized azomethine ylides from the α-C-H functionalization of cyclic amines, such as tetrahydroisoquinoline. nih.gov This method has been successfully applied to the diastereoselective synthesis of spirooxindole-pyrrolidines, a class of compounds structurally related to the spiro[benzofuran-pyrrolidine] core. nih.gov This three-component reaction of a cyclic amine, an aldehyde, and an olefinic oxindole provides a pot, atom, and step economy (PASE) approach to complex spiro-heterocycles. nih.gov
Phosphine-catalyzed annulation reactions represent another important strategy for the construction of five-membered ring systems and have been successfully applied to the synthesis of spirocyclic benzofuranones. nih.gov These reactions, particularly [3+2] annulations, have become a common method for building these scaffolds since their initial discovery. nih.gov
A notable example is the catalyst-controlled regiodivergent [3+2] annulation of aurones (which are 2-benzylidene-1-benzofuran-3-ones) with allenoates. nih.govresearchgate.net In this process, the phosphine (B1218219) catalyst adds to the allenoate to form a zwitterionic intermediate, which then reacts with the aurone. nih.gov A key feature of this methodology is the ability to control the regioselectivity of the annulation by simply tuning the configuration of the phosphine catalyst. nih.govresearchgate.net The use of specific dipeptide phosphine catalysts allows for the selective formation of either α- or γ-annulation products with good regioselectivity and excellent enantioselectivity. nih.govresearchgate.net This catalyst control provides a versatile tool for preparing a wide range of spirocyclic benzofuranones. nih.gov Additionally, phosphine-catalyzed [4+1] cyclization reactions have been developed to construct the 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] scaffold, further demonstrating the utility of phosphine catalysis in this area. nih.gov
Table 2: Catalyst-Controlled Regioselectivity in Phosphine-Catalyzed [3+2] Annulation nih.govresearchgate.net
| Catalyst Configuration | Major Product | Selectivity | Enantioselectivity |
|---|---|---|---|
| l-d- Dipeptide Phosphine | α-Selective Annulation Product | Good Regioselectivity | Good Enantioselectivity |
| l-l- Dipeptide Phosphine | γ-Selective Annulation Product | Good Regioselectivity | Excellent Enantioselectivity |
Azomethine Ylide Cycloadditions in Spiro-Pyrrolidine Synthesis
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] from simple, readily available starting materials in a single step. mdpi.comua.es These strategies are advantageous as they reduce operational difficulties and improve atom economy. ua.es
A notable MCR approach is the [3+2] cycloaddition reaction using azomethine ylides. mdpi.comnih.gov This reaction serves as a standard and crucial method for synthesizing five-membered heterocycles, including the pyrrolidine ring of the target spiro compound. mdpi.com Specifically, a three-component reaction between (Z)-3-benzylidenebenzofuran-2(3H)-one, an amino acid (like sarcosine), and a dipolarophile can be employed. mdpi.com The in-situ generation of an azomethine ylide from the amino acid and a carbonyl compound, which then reacts with the benzofuran derivative (the dipolarophile), leads to the formation of the spiro[1-benzofuran-2,3'-pyrrolidine] core. mdpi.comnih.govjohnshopkins.edu This method is lauded for its mild conditions, high yields ranging from 74-99%, and simple operation, allowing for the rapid production of potentially bioactive compounds. mdpi.comnih.gov
The order of addition of reactants can be crucial for the success of these MCRs. ua.es For instance, in related spiro-pyrrolidine syntheses, the reaction of a primary amine with two equivalents of a maleimide (B117702), followed by the addition of an aldehyde, was found to be essential for obtaining high yields. ua.es These MCRs provide a highly convergent and diversity-oriented pathway to construct structurally complex spiro-pyrrolidine hybrids. mdpi.comua.es
Stereoselective Synthesis of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] Enantiomers
The control of stereochemistry is a critical aspect of synthesizing spiro[1-benzofuran-2,3'-pyrrolidine] derivatives, as the biological activity of chiral molecules is often dependent on their specific spatial arrangement.
Asymmetric organocatalysis has become a cornerstone for the enantioselective synthesis of spirocycles. rsc.orgunibo.it Chiral organocatalysts, such as quinine-derived bifunctional ureas, have been successfully employed to catalyze the [3+2] annulation of 3-alkylidene benzofuranones with ketimines. rsc.org This approach furnishes complex spiro[benzofuran-pyrrolidine] architectures with excellent yields and exceptional stereocontrol. rsc.org
The use of chiral phosphoric acids is another effective strategy. researchgate.net These catalysts have been shown to be effective in Friedel-Crafts alkylation reactions involving aurone-derived azadienes for the synthesis of related benzofuran-containing structures with high regio- and enantioselectivities. researchgate.net The development of novel chiral spiro-pyrrolidine organocatalysts themselves has also been a focus, demonstrating their application in asymmetric reactions to construct complex stereocenters. rsc.orgnih.gov These catalyst-controlled reactions often operate with minimal catalyst loadings, enhancing their efficiency and practicality. rsc.org
Table 1: Organocatalytic Asymmetric Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives
| Catalyst Type | Reactants | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Quinine-derived Urea (B33335) | N-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranones | Spiro[benzofuran-pyrrolidine]indolinedione | up to 98% | >20:1 | up to 99:1 | rsc.org |
| Chiral Phosphoric Acid | Azomethine ylides, 2-benzylidene-1-benzofuran-3-ones | Spiro compounds | Moderate to High | Good | Good to High | researchgate.net |
Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. An effective chiral auxiliary must facilitate a highly stereoselective synthesis and be easily removed and recovered without loss of optical purity. In the context of spiro[1-benzofuran-2,3'-pyrrolidine] synthesis, this can be achieved through ligand control in metal-catalyzed reactions or through the use of catalysts that act as chiral ligands.
The quinine-derived urea catalyst mentioned previously functions as a chiral bifunctional catalyst, where different parts of the molecule interact with the reactants to control their orientation in the transition state, thus ensuring high stereoselectivity. rsc.org This approach avoids the need to attach and later remove a covalent chiral auxiliary from the reactants, streamlining the synthetic process.
The [3+2] cycloaddition reactions used to form the spiro[1-benzofuran-2,3'-pyrrolidine] scaffold often create multiple new stereocenters simultaneously. mdpi.com Achieving high diastereoselectivity is therefore crucial. Research has shown that these cycloadditions can proceed with excellent diastereocontrol, often yielding diastereomeric ratios (dr) greater than 20:1. mdpi.comnih.govrsc.org
The stereochemical outcome is influenced by the reaction mechanism and conditions. mdpi.comua.es For example, in some multicomponent reactions, lower temperatures have been found to enhance diastereoselectivity. ua.es The high stereoselectivity of these reactions allows for the incorporation of up to five concurrent stereogenic centers, including the spiro-quaternary carbon, in a single, efficient step. nih.govrsc.org The precise stereochemistry of the resulting products is typically confirmed using advanced NMR spectroscopy techniques. nih.govrsc.org
Table 2: Diastereoselectivity in Spiro[1-benzofuran-2,3'-pyrrolidine] Synthesis
| Reaction Type | Key Reactants | Diastereomeric Ratio (dr) | Conditions | Reference |
| Three-component [3+2] cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | >20:1 | 60 °C, THF | mdpi.comnih.gov |
| Bifunctional urea catalyzed [3+2] annulation | N-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranones | >20:1 | Organocatalyst | rsc.org |
| Multicomponent 1,3-dipolar cycloaddition | Amine, maleimide, aldehyde | >95:5 | Room Temperature | ua.es |
Green Chemistry Aspects in Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on environmentally benign methods, focusing on principles such as solvent optimization and atom economy.
The choice of solvent can significantly impact the efficiency and environmental footprint of a reaction. In the synthesis of benzofuran spiro-pyrrolidine derivatives, systematic solvent screening has been performed. mdpi.com A study optimizing a three-component [3+2] cycloaddition tested various solvents including acetonitrile, dichloroethane (DCE), ethyl acetate (EtOAc), ethanol (EtOH), toluene, water (H₂O), and tetrahydrofuran (THF). mdpi.com While several solvents provided good yields, THF was identified as the optimal choice, leading to a 99% yield under optimized temperature conditions. mdpi.com Other green approaches have utilized catalyst-free conditions in an ethanol-water mixture at room temperature, highlighting a commitment to eco-friendly protocols. researchgate.net
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. primescholars.com Multi-component reactions are inherently atom-economical as they combine three or more reactants in a single step where most or all of the atoms are incorporated into the product. ua.es The [3+2] cycloaddition strategies used to synthesize the spiro[1-benzofuran-2,3'-pyrrolidine] core are excellent examples of this principle, minimizing waste by design. mdpi.com
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation as a green energy source has been successfully employed in the synthesis of spiro[benzofuran-pyrrolidine] derivatives. This methodology often utilizes a multicomponent approach, enhancing efficiency and aligning with the principles of green chemistry. benthamdirect.comscielo.org.za A notable example is the three-component 1,3-dipolar cycloaddition reaction to regioselectively synthesize novel dispiroheterocycles, such as 6-hydroxy-1'-methyl-4'-phenyl-3H-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione derivatives. benthamdirect.com
This reaction involves the in situ generation of azomethine ylides from a primary amine (e.g., sarcosine) and an isatin (B1672199), which then react with a dipolarophile, in this case, a 6-hydroxyaurone ((Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one). benthamdirect.com The use of ultrasonication accelerates the reaction, leading to high yields under mild conditions. benthamdirect.comuniv.kiev.ua This approach is valued for its operational simplicity, reduced reaction times, and often higher yields compared to conventional heating methods. univ.kiev.uaresearchgate.net
The general procedure involves mixing the benzofuranone derivative, the amino acid, and the isatin derivative in a suitable solvent and exposing the mixture to ultrasound irradiation at room temperature. scielo.org.za The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is typically isolated through simple work-up procedures like quenching with ice, acidification, and filtration. scielo.org.za
| Reaction Type | Key Reactants | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Three-component 1,3-dipolar cycloaddition | (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one, Sarcosine, Isatin | Ultrasonication | Green protocol, High regio- and stereoselectivity, Operational simplicity | benthamdirect.com |
| Claisen-Schmidt condensation | 2,3-dihydrobenzofuran-5-carbaldehyde, Aromatic ketones | Ultrasonication | Rapid, Facile, Simple work-up, Good to excellent yields | scielo.org.za |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis of spiro[benzofuran-pyrrolidine] systems. The most common pathway for their formation is the [3+2] cycloaddition reaction between an azomethine ylide and a benzofuran-based dipolarophile. mdpi.comnih.govnih.gov
Reaction Intermediates and Transition State Analysis
The [3+2] cycloaddition reaction mechanism significantly influences the stereochemistry of the final spiro compound. mdpi.com The reaction proceeds through the formation of an azomethine ylide, a key 1,3-dipole intermediate. This ylide is typically generated in situ from the condensation of an α-amino acid (like sarcosine or proline) with a carbonyl compound (such as isatin or ninhydrin). mdpi.comrsc.orgiaea.org
The stereochemical outcome of the cycloaddition can be explained by analyzing the transition states. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the geometries and electronic structures of the transition states. iaea.orgua.esrsc.org These analyses help to understand the high diastereoselectivity observed in many of these reactions. For instance, the cycloaddition is often concerted, where the two new carbon-carbon bonds are formed simultaneously. This concerted pathway helps to maintain the stereochemical integrity of the reactants in the product. mdpi.com In contrast, a stepwise mechanism involving an unstable non-ring intermediate could allow for bond rotation, potentially leading to a mixture of stereoisomers. mdpi.com
Experimental studies using SC-XRD and NMR NOE analyses have also been crucial in elucidating the stereochemical pathways and confirming the structure of the cycloadducts. rsc.org The analysis of plausible transition states can explain the observed selectivity, such as the preference for an endo-approach of the reacting species, which is often governed by steric and electronic interactions. ua.es
Role of Catalysts and Reagents in Spiro Ring Formation
Catalysts and reagents play a pivotal role in controlling the efficiency, regioselectivity, and enantioselectivity of the spiro ring formation. rsc.org While some three-component reactions proceed efficiently without the need for complex ligands or transition metal catalysts, mdpi.comnih.gov the use of specific catalysts can provide access to highly enantioenriched products.
Chiral Catalysts for Asymmetric Synthesis: For asymmetric synthesis, chiral catalysts are employed to control the stereochemical outcome. Quinine-derived bifunctional urea catalysts have been shown to be highly effective in the enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones. rsc.org These catalysts operate at minimal loadings and promote the reaction with high yields and excellent stereocontrol. rsc.org Similarly, chiral silver-complex catalysis has been developed for the enantioselective formal [3+2] cycloaddition of aurone analogues with isocyanoacetates, yielding optically enriched spiro-1-pyrrolines. acs.org
Heterogeneous Catalysts: To improve catalyst recyclability and sustainability, heterogeneous catalysts have been developed. For example, l-proline functionalized manganese ferrite nanorods have been used as an efficient and reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org This magnetic nanocatalyst facilitates easy recovery and reuse without a significant loss of catalytic activity. rsc.org
Lewis Base Catalysts: Lewis bases can also play a crucial role in directing the reaction pathway. In some protocols, Lewis base catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PPh₃ (Triphenylphosphine) can be used to induce switchable divergent annulation reactions following the initial cycloaddition, leading to skeletally diversified products. rsc.org
The choice of reagents is also critical. The dipolarophile, typically an aurone or a derivative like (Z)-3-benzylidenebenzofuran-2(3H)-one, must be sufficiently reactive towards the in situ generated azomethine ylide. mdpi.com The selection of the amino acid and the carbonyl component dictates the structure of the resulting azomethine ylide and, consequently, the substitution pattern on the final pyrrolidine ring. mdpi.comiaea.org
| Catalyst Type | Example | Role in Reaction | Outcome | Reference |
|---|---|---|---|---|
| Chiral Bifunctional Urea | Quinine-derived urea | Enantioselective [3+2] annulation | High enantioselectivity (up to 99:1 er) and diastereoselectivity (>20:1 dr) | rsc.org |
| Chiral Lewis Acid | Chiral Ag-complex | Enantioselective formal [3+2] cycloaddition | Excellent yields and enantioselectivities (>99% ee) | acs.org |
| Heterogeneous Nanocatalyst | MnCoCuFe₂O₄@L-proline | Stereoselective synthesis | High yield, high diastereoselectivity, catalyst is reusable | rsc.org |
| Lewis Base | DBU, PPh₃ | Switchable divergent annulation | Skeletal diversity of products | rsc.org |
Advanced Structural and Spectroscopic Characterization of 3h Spiro 1 Benzofuran 2,3 Pyrrolidine and Its Analogues
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for the elucidation of the absolute configuration and solid-state structure of spiro[1-benzofuran-2,3'-pyrrolidine] derivatives. nih.gov This technique provides precise atomic coordinates, allowing for the unequivocal assignment of stereochemistry at the spirocyclic center and any other chiral centers within the molecule.
For instance, the structure of novel benzofuran (B130515) spiro-pyrrolidine derivatives synthesized via [3+2] azomethine ylide cycloaddition reactions has been successfully confirmed using this method. nih.gov The crystallographic data not only verifies the connectivity of the atoms but also reveals the relative and absolute stereochemistry of the cycloadducts. In studies of related benzofuranone analogues, X-ray diffraction has been used to determine unit cell parameters, space groups, and the precise arrangement of molecules in the crystal lattice. researchgate.netvensel.org For example, the analysis of 3-(propan-2-ylidene)benzofuran-2(3H)-one revealed two independent molecules in the asymmetric unit, providing a unique opportunity to examine the molecular geometry in detail. vensel.org Similarly, the structure of a synthesized polycyclic griseofulvin (B1672149) derivative, which shares a spirocyclic core, was unambiguously approved by X-ray diffraction analysis. mdpi.com
Table 1: Example Crystallographic Data for a Benzofuran Analogue
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| Z | 8 |
Data derived from a study on 3-(Propan-2-ylidene)benzofuran-2(3H)-one, an analogue structure. vensel.org
Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within the crystal lattice, providing quantitative and qualitative insights into the forces that govern crystalline packing. This analysis maps the regions of close contact between adjacent molecules. For analogues of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine], Hirshfeld analysis reveals the nature and relative importance of various intermolecular interactions. mdpi.comnih.gov
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzofuran Analogue
| Contact Type | Contribution (%) |
|---|---|
| H···H | 51.2 |
| O···H/H···O | 17.9 |
| C···H/H···C | 15.2 |
| C···C | 8.1 |
Data from (Z)-3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. nih.gov
X-ray diffraction data offers a precise snapshot of the molecular conformation in the solid state. For complex and flexible molecules like spiro-pyrrolidines, this can reveal the preferred spatial arrangement of the rings and substituents. In some cases, more than one conformer can co-exist within the same crystal lattice.
A study on a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue showed that the compound existed in the crystal as two disordered parts with nearly equal occupancies. mdpi.com This indicates the presence of two distinct conformers (A and B) in the solid state. DFT calculations confirmed that the energies of these two conformers were very similar, with a difference of less than 1 kcal/mol, which justifies their coexistence in the crystal. mdpi.com The analysis of bond lengths and angles from the crystallographic data provides the exact geometric parameters for each conformer, highlighting subtle differences in their solid-state structures. mdpi.com
Sophisticated Nuclear Magnetic Resonance (NMR) Techniques
While X-ray crystallography provides information on the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. For structurally complex compounds like 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] and its analogues, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. mdpi.compsu.edu
Two-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially when spectra are crowded or exhibit complex coupling patterns. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY experiments identify proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through adjacent protons within the pyrrolidine (B122466) and benzofuran rings.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of carbon signals based on their attached protons. jst-ud.vn
HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together different fragments of the molecule and confirming the connectivity across the spiro junction and with various substituents. jst-ud.vnresearchgate.net
In the structural analysis of 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, all proton resonances were assigned using a combination of COSY, DEPT, and HMBC experiments. researchgate.net Similarly, the structures of complex pyrrolidine-2,3-dione (B1313883) derivatives were confirmed using 2D NMR (HSQC, HMBC), which allowed for the precise assignment of all proton and carbon signals. jst-ud.vn
NMR spectroscopy can also provide valuable insights into the preferred conformation of molecules in solution. This is achieved by analyzing nuclear Overhauser effects (NOE), which reveal through-space proximity between protons, and by examining the magnitude of scalar coupling constants (J-values).
For example, in a study of a spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} system, the relative cis-arrangement of specific protons was unambiguously determined through selective irradiation experiments in ¹H NMR. ua.es Analysis of the chemical shifts and coupling constants, such as a large 19.5 Hz coupling constant observed for two diastereotopic hydrogens, provided clear evidence for the relative configuration and conformational arrangement in the final structure. ua.es This type of analysis can be applied to 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] analogues to understand the orientation of the pyrrolidine ring relative to the benzofuran moiety in the solution state.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which serves as a powerful confirmation of the compound's identity. nih.gov
This technique is routinely used to confirm the successful synthesis of novel spiro[1-benzofuran-2,3'-pyrrolidine] derivatives. nih.govmdpi.com For instance, the structures of newly synthesized benzofuran spiro-pyrrolidine compounds were confirmed by HRMS alongside NMR data. mdpi.com In the characterization of 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives, High-Resolution Electron Impact Mass Spectrometry (HREIMS) provided the exact mass of the molecular ion (M+), which was in excellent agreement with the calculated mass for the proposed molecular formula. researchgate.net
Table 3: Example HRMS Data for Spiro[1-benzofuran] Analogues
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |
|---|---|---|---|---|
| Analogue 1 | C₁₇H₂₂O₄ | 290.1518 | 290.1520 | HREIMS |
| Analogue 2 | C₂₀H₂₆O₅ | 346.1780 | 346.1780 | HREIMS |
| Analogue 3 | C₁₇H₁₄O₃ | 266.0943 | 266.0940 | HRMS |
Data compiled from studies on various spiro[1-benzofuran] analogues. researchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of complex organic molecules like 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] and its derivatives. These methods provide detailed information about the functional groups present within a molecule by probing its vibrational modes. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy measures the inelastic scattering of monochromatic light. The techniques are often complementary, as molecular vibrations that are strong in IR may be weak or silent in Raman, and vice versa.
Analysis of the spiro[1-benzofuran-2,3'-pyrrolidine] scaffold and its analogues reveals characteristic vibrational frequencies that confirm the presence of key structural motifs. The spectra are typically dominated by signals corresponding to the vibrations of the benzofuran and pyrrolidine ring systems.
Infrared (IR) Spectroscopy
The IR spectra of these compounds provide definitive evidence for their core structure. For instance, in derivatives of the spiro[1-benzofuran-2,3'-pyrrolidine] system, several key absorption regions are analyzed:
C-H Stretching: Aromatic C-H stretching vibrations from the benzofuran moiety typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are observed just below 3000 cm⁻¹. For example, a benzofuran spiro-pyrrolidine derivative exhibited aromatic C-H stretches at 3058 and 3029 cm⁻¹, with aliphatic stretches appearing at 2967, 2940, and 2876 cm⁻¹. mdpi.com
Carbonyl (C=O) Stretching: Many analogues of the parent compound contain carbonyl groups, which produce strong and sharp absorption bands in the 1680-1800 cm⁻¹ region. In one complex derivative, multiple strong peaks were observed between 1704 cm⁻¹ and 1794 cm⁻¹, indicative of several distinct carbonyl environments, likely from lactone and ketone functionalities. mdpi.com Similarly, spiro-pyrrolidine derivatives featuring thiazolidine-2,4-dione groups show characteristic C=O stretching at 1765 and 1723 cm⁻¹. nih.gov The C=O stretch in a spiro[1-benzofuran-2-cyclopentan]-3-one analogue was identified at 1710 cm⁻¹. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring of the benzofuran system typically result in one or more bands in the 1450-1620 cm⁻¹ range. Peaks at 1616 cm⁻¹ and 1592 cm⁻¹ have been assigned to this mode in a spiro-pyrrolidine derivative. mdpi.com
C-O and C-N Stretching: The ether C-O-C linkage within the benzofuran ring and the C-N bond of the pyrrolidine ring give rise to stretching vibrations in the fingerprint region (approximately 1000-1300 cm⁻¹). These bands can be complex but are crucial for confirming the heterocyclic structures. For example, a peak at 1284 cm⁻¹ was attributed to an indole (B1671886) C-O group in a related spiro-oxindole compound. nih.gov
The following table summarizes characteristic IR absorption bands observed in various analogues of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine].
| Wavenumber (cm⁻¹) | Assignment | Compound Type / Analogue | Reference |
|---|---|---|---|
| 3453, 3142 | N-H Stretching | Spiro-pyrrolidine with indole NH | nih.gov |
| 3058, 3029 | Aromatic C-H Stretching | Benzofuran spiro-pyrrolidine derivative | mdpi.com |
| 2967, 2940, 2876 | Aliphatic C-H Stretching | Benzofuran spiro-pyrrolidine derivative | mdpi.com |
| 1794, 1739, 1704 | C=O Stretching | Benzofuran spiro-pyrrolidine derivative | mdpi.com |
| 1765, 1723 | C=O Stretching | Spiro-pyrrolidine with thiazolidine-2,4-dione | nih.gov |
| 1710 | C=O Stretching | 3H-Spiro[1-benzofuran-2-cyclopentan]-3-one | mdpi.com |
| 1616, 1592 | Aromatic C=C Stretching | Benzofuran spiro-pyrrolidine derivative | mdpi.com |
| 1245 | C-O-C Asymmetric Stretching (Ether) | Benzofuran spiro-pyrrolidine derivative | mdpi.com |
Raman Spectroscopy
While IR data is more commonly reported in the synthetic literature for this class of compounds, Raman spectroscopy offers complementary structural insights. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, for the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold, Raman spectroscopy would be highly effective for characterizing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene portion of the benzofuran ring, which involves the entire ring expanding and contracting, typically produces a very strong and sharp signal in the Raman spectrum. This is a characteristic feature of aromatic systems.
C-C Backbone Vibrations: The stretching and deformation modes of the carbon skeleton in both the pyrrolidine and benzofuran rings are readily observable.
Symmetric C-H Stretching: Symmetric stretching modes of aliphatic CH₂ groups in the pyrrolidine ring would also be expected to be Raman active.
In contrast to IR spectroscopy, the highly polar carbonyl (C=O) group often yields a weak signal in Raman spectra. kurouskilab.com Similarly, N-H and O-H stretching vibrations tend to be weak. This complementarity makes the combined use of IR and Raman spectroscopy a comprehensive approach for functional group analysis and structural confirmation.
The table below outlines the expected Raman shifts for the key functional groups within the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] structure based on general spectroscopic principles, as specific experimental data for the parent compound is not widely available.
| Expected Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretching | Medium |
| 3000-2850 | Aliphatic C-H Stretching | Strong |
| ~1600 | Aromatic Ring Breathing / C=C Stretching | Strong |
| 1000-1300 | C-C Stretching | Medium |
| ~1000 | Symmetric Aromatic Ring Breathing | Very Strong |
Generating an article with the specified level of detail and scientific accuracy is therefore not possible without the foundational research data. An attempt to extrapolate findings from substituted analogues to the parent compound would be speculative and would not meet the required standards of scientific rigor. Further theoretical studies are necessary to elucidate the specific computational and chemical properties of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine].
Computational Chemistry and Theoretical Investigations of 3h Spiro 1 Benzofuran 2,3 Pyrrolidine
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For 3H-Spiro[1-benzofuran-2,3'-pyrrolidine], MD simulations can provide critical insights into its structural flexibility, conformational preferences, and interactions with its environment, such as a solvent, which are not accessible through static modeling alone.
Dynamic Behavior in Solution
MD simulations are employed to model the dynamic behavior of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] in various solvents, revealing how the molecule moves and interacts with solvent molecules over time. By simulating the system for nanoseconds or longer, researchers can analyze trajectories to understand solvation effects on the compound's stability and conformation.
Key parameters in such a simulation would include the choice of force field (e.g., AMBER, CHARMM, GROMOS), the solvent model (e.g., TIP3P for water, or generic models for organic solvents), and the simulation conditions like temperature and pressure. The analysis of these simulations typically involves calculating the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the organization of solvent molecules around the solute.
Table 1: Typical Parameters for MD Simulation of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine]
| Parameter | Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER or GAFF | Defines the potential energy function of the system. |
| Solvent Model | TIP3P Water Box | Simulates an aqueous environment. |
| System Size | ~5000 atoms | Ensures sufficient solvent shell around the solute. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe dynamic events. |
These simulations can reveal, for instance, the formation and lifetime of hydrogen bonds between the pyrrolidine (B122466) nitrogen and protic solvent molecules, which can significantly influence the compound's properties and reactivity.
Ligand Flexibility and Conformational Ensembles
The 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold, while rigid at the spirocyclic core, possesses conformational flexibility, particularly in the pyrrolidine ring which can adopt various puckered conformations (e.g., envelope or twist forms). MD simulations are ideal for exploring the accessible conformational space and determining the relative populations of different conformers.
By analyzing the simulation trajectory, a conformational ensemble—a collection of the three-dimensional structures the molecule adopts over time—can be generated. This ensemble provides a more realistic representation of the molecule's state in solution than a single, energy-minimized structure. Techniques like cluster analysis are often used to group similar conformations and identify the most prevalent ones. Understanding the dominant conformations and the energy barriers between them is crucial for predicting the molecule's binding affinity to biological targets, as the bioactive conformation is often one of the low-energy structures present in the ensemble.
Reaction Mechanism Prediction and Validation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms for the synthesis of spiro[benzofuran-pyrrolidine] systems. A common route to this scaffold is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
Theoretical calculations can map the potential energy surface of the reaction, identifying transition states (TS), intermediates, and the associated activation energies. This allows for the prediction of the most favorable reaction pathway and the stereochemical outcome. For instance, in a multicomponent reaction to form a substituted spiro[benzofuran-pyrrolidine], DFT can be used to compare a concerted mechanism with a stepwise one. mdpi.com Calculations can determine whether the reaction proceeds through a zwitterionic intermediate and how that influences the diastereoselectivity. mdpi.com
Studies on related cycloaddition reactions have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict activation barriers and reaction energies. pku.edu.cn These theoretical findings can then be validated against experimental observations, such as the isolated product yields and stereoisomer ratios. mdpi.com
Table 2: Illustrative DFT-Calculated Energy Profile for a [3+2] Cycloaddition
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated azomethine ylide + dipolarophile | 0.0 |
| TS1 | Transition state for concerted pathway | +15.5 |
| Intermediate | Zwitterionic intermediate in stepwise pathway | +5.2 |
| TS2 | Rotational barrier for intermediate | +7.8 |
| TS3 | Ring-closing transition state | +12.1 |
| Product | Spiro[benzofuran-pyrrolidine] adduct | -25.0 |
Note: This table is illustrative of typical values for related cycloaddition reactions and not specific experimental data for the parent compound.
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be correlated with experimental data to confirm the structure of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.net
By calculating the 1H and 13C NMR chemical shifts for a proposed structure of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine], a direct comparison can be made with the experimental spectrum. A good correlation between the calculated and observed shifts provides strong evidence for the structural assignment. Discrepancies can point to incorrect assignments or suggest that the molecule adopts a different conformation in solution than the one used for the calculation.
Table 3: Comparison of Predicted 13C NMR Chemical Shifts for Parent Compound vs. Experimental Shifts for a Derivative
| Carbon Atom Position (Parent Scaffold) | Predicted Shift (ppm) for Parent Compound* | Experimental Shift (ppm) for a Spiro[benzofuran-3,3'-pyrrole] Derivative nih.gov |
|---|---|---|
| Spiro Carbon (C2) | ~95-105 | 98.6 |
| Pyrrolidine CH2 (C2') | ~45-55 | N/A (substituted) |
| Pyrrolidine CH2 (C4') | ~45-55 | 52.1 |
| Pyrrolidine CH2 (C5') | ~50-60 | 56.4 |
| Benzofuran (B130515) Aromatic (C4-C7) | ~110-130 | 112.1 - 130.5 |
| Benzofuran Carbonyl/Olefinic (C3) | ~170-180 | 172.3 |
Note: Predicted shifts are estimates based on general principles and calculations for similar structures. Experimental data is from a related but different molecular scaffold.
This correlative approach is a powerful tool for structural elucidation and validation in synthetic chemistry, providing a bridge between theoretical models and experimental reality. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies for 3h Spiro 1 Benzofuran 2,3 Pyrrolidine
Functionalization of the Pyrrolidine (B122466) Moiety
The pyrrolidine portion of the spirocycle offers key sites for derivatization, primarily at the nitrogen atom and, to a lesser extent, the carbon atoms of the ring. These modifications are fundamental for modulating the physicochemical properties and biological activity of the resulting molecules.
N-Alkylation and Acylation Reactions
The secondary amine of the pyrrolidine ring is a prime target for functionalization. While direct N-alkylation or N-acylation on a pre-formed parent 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] is chemically feasible using standard procedures (e.g., reductive amination, reaction with alkyl halides or acyl chlorides), the prevalent strategy reported in the literature involves incorporating the N-substituent during the initial synthesis.
The most common synthetic route to this scaffold is the [3+2] cycloaddition reaction involving an azomethine ylide. The ylide is typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone. By selecting an N-substituted α-amino acid, the corresponding N-substituted spiro-pyrrolidine is produced directly. For instance, the use of sarcosine (B1681465) (N-methylglycine) yields an N-methylated pyrrolidine ring in the final spiro compound. mdpi.com This approach allows for the introduction of a wide variety of substituents at the nitrogen position from the outset.
Table 1: Synthesis of N-Substituted Spiro[benzofuran-pyrrolidine] Analogs via [3+2] Cycloaddition
| N-Substituent in Amino Acid | Resulting N-Substituent in Spiro Product | Representative Amino Acid | Reference |
| Methyl | N-Methyl | Sarcosine | mdpi.com |
| Unsubstituted (H) | N-H | Glycine | |
| Phenyl | N-Phenyl | N-Phenylglycine | |
| Benzyl | N-Benzyl | N-Benzylglycine |
Substitution Reactions on the Pyrrolidine Ring
Introducing substituents onto the carbon framework of the pyrrolidine ring is a key strategy for exploring the chemical space around the spiro core. Similar to N-functionalization, these substitutions are most frequently installed during the ring-forming cycloaddition reaction. The structure of the dipolarophile and the azomethine ylide dictates the substitution pattern on the resulting pyrrolidine ring. mdpi.comnih.gov By varying these precursors, a diverse library of analogs with different stereochemistry and substitution patterns can be generated. rsc.org
For post-synthesis modification, direct C-H functionalization represents a modern and powerful, though less commonly reported, strategy for this specific scaffold. Advanced methods, such as transition-metal-catalyzed C-H activation, have been demonstrated on related spiro-pyrrolidine systems. For example, Rh(III)-catalyzed C-H activation and annulation have been used to create complex spiro-[indene-proline] derivatives. nih.gov This suggests that similar strategies could potentially be applied to the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] core to introduce substituents directly onto the pyrrolidine ring, offering a more atom-economical route to novel analogs.
Modifications of the Benzofuran (B130515) Core
The benzofuran portion of the molecule provides an aromatic ring that is amenable to classic and modern transformations, allowing for significant structural diversification.
Electrophilic Aromatic Substitution
The benzene (B151609) ring of the benzofuran core can undergo electrophilic aromatic substitution reactions. The inherent directing effects of the benzofuran system will guide the position of substitution. The oxygen atom of the furan (B31954) ring and the alkyl substituent at the spiro center influence the electron density of the aromatic ring. Standard electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts acylation, and formylation can be employed to introduce a range of functional groups. The precise regioselectivity would be dictated by a combination of steric and electronic factors, generally favoring substitution at positions para or ortho to the activating ether oxygen, with positions 4 and 6 being likely sites of reaction.
Cross-Coupling Reactions for Aryl Substitution
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly effective method for aryl substitution on the benzofuran core. To utilize this strategy, a precursor bearing a halide (e.g., bromo or iodo) or triflate group on the aromatic ring is required. This functionalized scaffold can then be coupled with a variety of partners.
The Suzuki cross-coupling reaction, which couples an aryl halide with a boronic acid or ester, is particularly versatile for forming new carbon-carbon bonds. This has been demonstrated on related 2-arylbenzofuran systems, where a 2-(4-bromophenyl)benzofuran (B12281498) was successfully coupled with various arylboronic acids in good to excellent yields. researchgate.net This methodology allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the structural complexity of the parent scaffold.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Benzofuran Derivatization
| Reaction Name | Coupling Partners | Catalyst/Conditions | Resulting Bond |
| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl-Aryl |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl-Nitrogen |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl-Alkyne |
| Heck Coupling | Aryl Halide + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-Alkene |
Derivatization for Scaffold Expansion and Analog Design
A primary strategy for analog design of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold is the use of multi-component reactions (MCRs), particularly the [3+2] cycloaddition. mdpi.com This approach allows for the one-pot synthesis of complex molecules from simple, readily available starting materials, providing a highly efficient route to chemical libraries.
The versatility of the MCR approach lies in the ability to systematically vary each of the components. By changing the substituted (Z)-3-benzylidenebenzofuran-2(3H)-one, the amino acid, and the third component (often a carbonyl compound), a vast number of derivatives can be generated. For example, studies have shown that introducing both electron-donating and electron-withdrawing groups on the benzylidene portion of the benzofuranone precursor is well-tolerated, leading to a wide range of products with high yields (74-99%). mdpi.comnih.gov This modularity is ideal for generating libraries of compounds for structure-activity relationship (SAR) studies. This synthetic strategy underscores a powerful method for scaffold expansion and the design of diverse analogs. rsc.org
Table 3: Scope of the [3+2] Cycloaddition for Analog Design
| Varied Component | Example Substituents | Effect on Product | Reference |
| 3-Benzylidenebenzofuranone | 4-Me, 4-F, 4-Cl, 4-CF₃, 2-NO₂ | Modifies the substitution on the benzofuran's aryl ring and the phenyl group attached to the pyrrolidine. | mdpi.com |
| Amino Acid | Sarcosine, Phenylglycine, Proline | Determines the N-substituent and the substitution pattern on the pyrrolidine ring. | |
| Carbonyl Compound | Ninhydrin, Isatin (B1672199) derivatives | Forms part of the resulting complex spiro-pyrrolidine structure, adding further points of diversity. | mdpi.comrsc.org |
Synthesis of Spiro-Fused Heterocyclic Hybrids
The synthesis of spiro-fused heterocyclic hybrids involves the creation of a spirocyclic system where two rings share a single atom. The [3+2] cycloaddition reaction is a powerful tool for constructing such complex architectures. In the context of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine], this reaction can be used to fuse the pyrrolidine ring to another heterocyclic system at the spiro center.
For example, the reaction of (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones with azomethine ylides generated from isatin and sarcosine yields novel dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. rsc.org This reaction creates a complex molecule with two spiro centers, fusing a benzothiophene, a pyrrolidine, and an indoline (B122111) ring system. rsc.org
Similarly, spirooxindolo-pyrrolidines are readily synthesized through the three-component reaction of isatins, α-amino acids, and dipolarophiles. nih.gov The in situ generation of the azomethine ylide from isatin and the amino acid, followed by its cycloaddition to an activated alkene, directly furnishes the spiro-fused pyrrolidine-oxindole core. This methodology has been utilized to create libraries of spiro-heterocyclic compounds with potential biological activities. nih.gov
The following table provides examples of spiro-fused heterocyclic hybrids synthesized via [3+2] cycloaddition reactions.
| Dipolarophile | Azomethine Ylide Source | Resulting Spiro-Fused System |
| (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin, Sarcosine | Spiro[1-benzofuran-2,3'-pyrrolidine] derivative |
| (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-one | Isatin, Sarcosine | Dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline] |
| α,β-Unsaturated ketones with furanyl substituents | Isatin, various amino acids | Spirooxindolo-pyrrolidines/pyrrolizidines/pyrrolothiazoles |
Investigation of Reaction Kinetics and Thermodynamics
The [3+2] cycloaddition reaction is a thermally allowed, suprafacial process involving a total of six π electrons. acs.org The reaction mechanism has a profound impact on the stereochemistry of the resulting spiro compound. Current time information in Le Flore County, US.
Computational studies on analogous systems, such as the [3+2] cycloaddition of an azomethine ylide with an electrophilic ethylene, indicate that these reactions are highly exergonic. For one such system, the reaction was found to be exergonic by -42.1 kcal·mol⁻¹. nih.gov This significant negative change in Gibbs free energy indicates that the formation of the spiro-pyrrolidine ring is thermodynamically highly favorable.
From a kinetic perspective, the activation enthalpy for these reactions can be relatively low. In the same computational study, the most favorable reaction path had an activation enthalpy of 8.7 kcal·mol⁻¹. nih.gov This low activation barrier is consistent with the experimental observations that these reactions can proceed under mild conditions and often with high efficiency. Current time information in Le Flore County, US. The reaction rate can be influenced by factors such as the choice of solvent and the reaction temperature. For instance, in the synthesis of certain benzofuran spiro-pyrrolidine derivatives, increasing the reaction temperature from 40 °C to 60 °C was found to improve the reaction efficiency, with a maximum yield achieved at the higher temperature. acs.org
The polar nature of the reaction, classified as a forward electron density flux (FEDF) process, also contributes to its low activation energy. nih.gov The analysis of the global electron density transfer (GEDT) at the transition state indicates a high polar character for this type of cycloaddition. nih.gov
While detailed experimental kinetic data for the specific formation of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] are not extensively reported in the literature, the combination of efficient experimental syntheses under mild conditions and theoretical studies on similar systems strongly suggests that the reaction is both kinetically accessible and thermodynamically driven.
Pre Clinical Biological and Mechanistic Investigations of 3h Spiro 1 Benzofuran 2,3 Pyrrolidine Analogs
Target Identification and Interaction Studies
The unique three-dimensional structure of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold has positioned it as a valuable core for developing novel therapeutic agents. Pre-clinical investigations into its analogs have revealed interactions with a range of biological targets, including enzymes and receptors, highlighting its potential for diverse pharmacological applications. These studies, conducted primarily in vitro, focus on elucidating the mechanisms of action at a molecular level.
Analogs of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] core have been synthesized and evaluated against various enzymes, demonstrating a capacity for potent and sometimes selective inhibition. These investigations are crucial for identifying lead compounds for conditions characterized by enzymatic dysregulation.
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.com Spiro-pyrrolidine systems, as well as benzofuran (B130515) derivatives, have been identified as promising scaffolds for cholinesterase inhibitors. mdpi.comnih.gov
A series of novel benzofuran-based compounds demonstrated potent in vitro acetylcholinesterase inhibitory activity, with some analogs showing IC50 values in the nanomolar range, comparable to the standard drug Donepezil. nih.gov For instance, compounds 7c and 7e displayed IC50 values of 0.058 µM and 0.086 µM, respectively, against AChE. nih.gov Similarly, studies on dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidine] derivatives, which share the spiro-pyrrolidine core, also revealed significant dual inhibition of both AChE and BChE. nih.gov Specifically, compounds 8e and 8g were identified as superior inhibitors with IC50 values against AChE of 3.35 µM and 3.15 µM, and against BChE of 5.63 µM and 4.74 µM, respectively. nih.gov
Furthermore, research into 2-benzylbenzofuran scaffolds has led to the discovery of potent and selective BChE inhibitors. nih.gov The compound 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) emerged as the most active in its series, with an IC50 value of 2.93 µM for BChE. nih.gov These findings underscore the potential of combining the benzofuran and spiro-pyrrolidine motifs to develop effective cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran analog 7c | Acetylcholinesterase (AChE) | 0.058 | nih.gov |
| Benzofuran analog 7e | Acetylcholinesterase (AChE) | 0.086 | nih.gov |
| Dispiro-pyrrolidine 8e | Acetylcholinesterase (AChE) | 3.35 | nih.gov |
| Dispiro-pyrrolidine 8e | Butyrylcholinesterase (BChE) | 5.63 | nih.gov |
| Dispiro-pyrrolidine 8g | Acetylcholinesterase (AChE) | 3.15 | nih.gov |
| Dispiro-pyrrolidine 8g | Butyrylcholinesterase (BChE) | 4.74 | nih.gov |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | Butyrylcholinesterase (BChE) | 2.93 | nih.gov |
Beyond hydrolases, the spiro[1-benzofuran-2,3'-pyrrolidine] framework and its analogs have been explored as inhibitors for other enzyme classes. While specific data on lipase (B570770) inhibition is limited, studies have identified activity against α-amylase and various kinases and isomerases.
Rhodanine-fused spiro[pyrrolidine-2,3′-oxindoles] have demonstrated good α-amylase inhibitory activity, with IC50 values ranging from 1.49 µM to 3.06 µM, which is comparable to the control drug acarbose (B1664774) (IC50 = 1.56 µM). researchgate.net This suggests the spiro-pyrrolidine moiety is a key contributor to this activity. researchgate.net
In the context of cancer therapy, benzofuran spiro-pyrrolidine derivatives have been synthesized and evaluated for their antitumor effects. mdpi.comnih.gov Molecular docking studies on certain active compounds suggested that their bioactivity may be exerted through binding to targets such as Tumor Necrosis Factor-alpha (TNFα) and Farnesyltransferase (FTase). nih.gov Additionally, a novel set of spiro[benzofuran-3,3'-pyrroles] derivatives were identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia (AML). One compound, 12e , showed potent inhibitory activity with an IC50 of 2.5 μM. Other research has shown that novel spirocyclic benzofuranones display modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1. nih.gov
| Compound Class/Analog | Target Enzyme | Key Finding / IC50 | Reference |
|---|---|---|---|
| Rhodanine-fused spiro[pyrrolidine-2,3′-oxindoles] | α-Amylase | IC50 = 1.49 - 3.06 µM | researchgate.net |
| Benzofuran spiro-pyrrolidine derivatives | TNFα, FTase | Identified as potential targets via docking | nih.gov |
| Spiro[benzofuran-3,3'-pyrrole] analog 12e | FLT3 Kinase | IC50 = 2.5 µM | |
| Spirocyclic benzofuranones | Peptidyl prolyl cis/trans isomerase Pin1 | Modest to no inhibition | nih.gov |
The interaction of spiro[1-benzofuran-2,3'-pyrrolidine] analogs with receptors is a significant area of pre-clinical research, with a particular focus on central nervous system targets like the sigma receptor.
Spiro-joined benzofuran and isobenzofuran (B1246724) derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors. While many of these studies focus on a spiro-piperidine rather than a spiro-pyrrolidine ring, the findings on the benzofuran portion are highly relevant. These studies aim to understand the structural factors that determine affinity and selectivity for σ1 versus σ2 receptor subtypes.
In a series of spiro[isobenzofuran-1(3H),4'-piperidines], the N-substituent on the piperidine (B6355638) ring was found to be critical for both affinity and selectivity. Analogs with small N-substituents (like methyl or ethyl) had very low affinity for both σ1 and σ2 sites (IC50 > 100 nM). In contrast, increasing the chain length and lipophilicity of the N-substituent resulted in compounds with high affinity for σ2 binding sites and selectivity over σ1 sites. For example, a derivative with a 4-cyclohexyl-1-butyl substituent showed an IC50 of 1.5 nM for σ1 and a sub-nanomolar IC50 of 0.07 nM for σ2.
Substitutions on the benzene (B151609) ring of the spiro-isobenzofuran core also significantly impacted selectivity. Introducing fluorine or trifluoromethyl groups at the 4- or 7-position of the isobenzofuran led to compounds with high affinity for σ2 sites (IC50 = 0.5-2 nM) but very low affinity for σ1 sites (IC50 > 100 nM), making them highly selective σ2 ligands.
| Compound Class | Substituent(s) | σ1 IC50 (nM) | σ2 IC50 (nM) | Selectivity |
|---|---|---|---|---|
| Spiro[isobenzofuran-1(3H),4'-piperidine] | N-(4-cyclohexyl-1-butyl) | 1.5 | 0.07 | σ2 selective |
| Spiro[isobenzofuran-1(3H),4'-piperidine] | 4-Fluoro or 7-Trifluoromethyl | > 100 | 0.5 - 2 | Highly σ2 selective |
| Spiro[isobenzofuran-1(3H),4'-piperidine] | 5-Fluoro or 6-Methyl | 5 - 30 | 0.3 - 7 | Unselective |
To understand the molecular basis of the observed biological activities, computational molecular docking studies have been employed. These analyses provide insights into the binding modes of spiro[1-benzofuran-2,3'-pyrrolidine] analogs within the active sites of their protein targets, highlighting key non-covalent interactions.
In the investigation of benzofuran spiro-pyrrolidine derivatives as potential antitumor agents, docking simulations were performed against TNFα and FTase. The results indicated that the compounds bind within the active pocket of TNFα, where their stability is maintained by π-π stacking interactions with tyrosine residues (Tyr 59 and Tyr 119). nih.gov For the FTase enzyme, the model showed that the spiro compounds were almost entirely enveloped by the active pocket and formed crucial hydrogen bonds that stabilized the ligand-protein complex. nih.gov
Molecular docking of potent benzofuran-based acetylcholinesterase inhibitors also revealed key interactions. The most active compounds showed good binding modes within the AChE active site, similar to the co-crystallized ligand donepezil. These interactions are critical for the potent inhibitory activity observed in vitro. nih.gov Similarly, docking studies of 2-benzylbenzofuran derivatives in the active site of BChE showed that the benzofuran moiety interacted with the peripheral anionic site (PAS) residues, while the 2-phenyl ring moiety interacted with the catalytic anionic site (CAS) residues, explaining the basis for their inhibitory action. nih.gov
Receptor Binding Profiling and Ligand-Receptor Interactions (in vitro)
Cellular Level Investigations (in vitro)
In vitro studies are fundamental in elucidating the cellular and molecular interactions of novel chemical entities. For 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] analogs, these investigations have primarily centered on their antiproliferative effects and their interactions with various biological pathways.
Mechanistic Studies of Cellular Responses (e.g., Antiproliferative Mechanisms in Cancer Cell Lines)
A significant body of research has been dedicated to understanding the antiproliferative mechanisms of these spiro compounds against various cancer cell lines. Studies have shown that these analogs can induce cancer cell death through apoptosis and other mechanisms. nih.gov
Newly synthesized benzofuran spiro-2-pyrrolidine derivatives have demonstrated notable inhibitory effects on the cell viability of human and mouse cancer cell lines. nih.gov For instance, certain analogs showed higher antiproliferative activities against the human cervical cancer cell line (HeLa) than the conventional chemotherapy drug, cisplatin. nih.gov Specifically, compounds designated as 4b and 4c were more potent against HeLa cells. nih.govnih.gov Similarly, other derivatives, 4e and 4s , exhibited better inhibitory activity against the mouse colon cancer cell line (CT26) than cisplatin. nih.govnih.gov Research suggests that the introduction of electron-donating substituents on the benzofuran ring was beneficial to the inhibitory activities against cancer cells. nih.gov
Molecular docking simulations have provided further mechanistic insights, revealing that active compounds like 4e and 4s may exert their bioactivities by binding to antitumor targets through hydrogen bonds. nih.gov This suggests a specific molecular interaction is responsible for their anticancer effects.
Another structurally related compound, a 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivative, also exhibited high cytotoxicity against K562 (human myeloid leukemia) and K562/Adr (adriamycin-resistant) cell lines, suggesting a potential cytostatic effect.
The table below summarizes the in vitro antiproliferative activity of selected 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] analogs.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | HeLa | 15.14 ± 1.33 | Cisplatin | 15.91 ± 1.09 |
| 4c | HeLa | 10.26 ± 0.87 | Cisplatin | 15.91 ± 1.09 |
| 4e | CT26 | 8.31 ± 0.64 | Cisplatin | 10.27 ± 0.71 |
| 4s | CT26 | 5.28 ± 0.72 | Cisplatin | 10.27 ± 0.71 |
IC50 represents the concentration of a compound that produces a 50% reduction in cancer cell growth after 48 hours of incubation. nih.gov
Exploration of Other Biological Pathways
Beyond their anticancer potential, spiro-pyrrolidine compounds have been investigated for their roles in other biological pathways. nih.gov The spiro-pyrrolidine skeleton is recognized for its value in the biomedical field, with demonstrated activities including anti-tuberculosis, antibacterial, and anti-osteoporotic effects. nih.gov
A study focusing on spiro[benzofuran-3,3'-pyrroles] derivatives identified them as innovative inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov This kinase is a target in Acute Myeloid Leukemia (AML). The research highlighted one compound, 12e , which showed potent inhibitory activity against FLT3 kinase with an IC50 value of 2.5 μM, making it a promising candidate for further investigation in the context of AML treatment. nih.gov
In vivo Mechanistic Studies in Animal Models
In vivo studies in animal models provide a more complex biological system to understand the mechanisms of action of these compounds. These investigations focus on the molecular and cellular effects within a living organism.
Mechanistic Investigations of Ligand Activity in Specific Biological Systems
While direct in vivo mechanistic studies on 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] are specific, research on structurally related pyrrolidine-containing compounds offers valuable insights into their potential systemic effects. For example, studies on certain α-pyrrolidinophenones in mice have been conducted to evaluate their in vivo pharmacological properties. d-nb.info
Using in vivo microdialysis in the mouse striatum, these investigations measured the extracellular levels of key neurotransmitters. d-nb.info The results showed that these compounds caused a significant increase in the extracellular levels of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT). d-nb.info This demonstrates a clear mechanistic action on dopaminergic and serotonergic neurotransmission within the central nervous system. This elevation of neurotransmitters points to a direct interaction with the molecular machinery of neuronal signaling pathways. d-nb.info
Structure Activity Relationship Sar Elucidation for 3h Spiro 1 Benzofuran 2,3 Pyrrolidine Scaffolds
Systematic Structural Modifications and Their Mechanistic Impact
The chemical architecture of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] core offers multiple sites for structural modification. The primary domains for alteration are the benzofuran (B130515) moiety and the pyrrolidine (B122466) ring, with the compound's stereochemistry adding another layer of complexity and specificity to its biological interactions.
The electronic properties of substituents on the benzofuran ring play a pivotal role in modulating the biological activity of these spiro compounds. Research into their antitumor effects has revealed distinct trends related to the electron-donating or electron-withdrawing nature of these groups.
Generally, the introduction of electron-donating groups (EDGs) onto the benzofuran framework is beneficial for inhibitory activity against cancer cells. nih.gov For instance, derivatives with methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups often show enhanced potency. In a study evaluating antiproliferative activity against HeLa and CT26 cancer cell lines, compounds featuring EDGs demonstrated superior performance compared to the unsubstituted parent compound. nih.govmdpi.com Specifically, compound 4c (with a 4-OCH₃ group) and compound 4e (with a 3,4,5-trimethoxy substitution) showed significant inhibitory activities. nih.gov
Conversely, the addition of electron-withdrawing groups (EWGs) such as chloro (-Cl) and bromo (-Br) did not lead to a significant improvement in activity. mdpi.com However, the highly electronegative fluoro (-F) substituent proved to be an exception, with certain fluorinated analogs showing better activity than the parent compound in HeLa cells. mdpi.com This suggests a complex interplay of electronic and steric factors governing the interaction of the benzofuran moiety with its biological target.
| Compound | Substituent (R) on Benzofuran | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. CT26 Cells |
|---|---|---|---|
| 4b | 4-CH₃ | 15.14 ± 1.33 | 19.86 ± 1.15 |
| 4c | 4-OCH₃ | 10.26 ± 0.87 | 11.39 ± 0.93 |
| 4e | 3,4,5-(OCH₃)₃ | 16.21 ± 1.05 | 8.31 ± 0.64 |
| 4s | 4-N(CH₃)₂ | 20.17 ± 1.21 | 5.28 ± 0.72 |
| Cisplatin (Control) | N/A | 15.91 ± 1.09 | 10.27 ± 0.71 |
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and its modification is a key strategy for optimizing drug candidates. nih.govfrontiersin.org While specific SAR studies on the pyrrolidine moiety of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold are not extensively detailed in the reviewed literature, general principles of pyrrolidine SAR can be applied.
The nitrogen atom of the pyrrolidine ring is a primary site for substitution, and it is estimated that the vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at this N-1 position. nih.gov Modifications at this position can influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, studies on other spiro-pyrrolidine derivatives have shown that N-α-Phenyl substituted compounds exhibit significant antiproliferative activity. researchgate.net
Substituents on the carbon atoms (C2, C3, C4, C5) of the pyrrolidine ring can also profoundly impact activity. nih.gov These modifications can alter the ring's conformation, a phenomenon known as "pseudorotation," and introduce new steric or electronic interactions with the target protein. nih.gov For some pyrrolidine-based compounds, the cis-configuration of substituents at the C3 and C4 positions is preferred over the trans orientation for optimal biological activity. nih.gov Therefore, functionalization of the pyrrolidine ring represents a promising avenue for fine-tuning the biological profile of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives.
The spirocyclic nature of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] creates multiple stereocenters, making stereochemistry a critical determinant of biological activity. The synthesis of these compounds, often via [3+2] cycloaddition reactions, can be highly diastereoselective, frequently yielding a diastereomeric ratio (dr) greater than 20:1. nih.govmdpi.com This high degree of stereocontrol is significant because different stereoisomers can have vastly different biological profiles due to their unique three-dimensional arrangement, which dictates how they fit into the binding site of a target protein. nih.gov
The reaction mechanism has a profound impact on the resulting stereochemistry. mdpi.com A concerted mechanism typically preserves the stereochemistry of the reactants, while a stepwise mechanism may allow for bond rotation in an intermediate, potentially leading to a mixture of stereoisomers. mdpi.com The confirmation of the absolute configuration of the most active isomers, often achieved through techniques like X-ray crystallography, is essential for understanding the precise structural requirements for activity and for guiding future drug design. mdpi.com
Computational Approaches to SAR
Computational chemistry provides powerful tools for elucidating SAR by modeling and predicting the behavior of molecules at an atomic level. These methods complement experimental work by offering insights into the underlying drivers of biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives is not detailed, a theoretical model can be described.
A QSAR study would begin by calculating a set of molecular descriptors for a series of synthesized analogs. These descriptors quantify various aspects of the molecules' physicochemical properties, including:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which would capture the effects of substituents on the benzofuran ring.
Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which would describe the spatial arrangement of the atoms.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which relates to the molecule's solubility and membrane permeability.
Topological Descriptors: Which describe the connectivity and branching of the molecular structure.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive equation is generated that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). Such a model would allow for the virtual screening of new, unsynthesized derivatives and the prioritization of candidates with predicted high activity, thereby streamlining the drug discovery process. frontiersin.org
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This technique provides invaluable insights into the binding mode and the key intermolecular interactions that stabilize the ligand-protein complex.
For derivatives of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold, molecular docking simulations have been used to rationalize their observed antitumor activity. mdpi.com Studies have shown that active compounds can fit into the binding pockets of antitumor targets, where they are stabilized by a network of non-covalent interactions. nih.govmdpi.com
Key interactions identified through docking include:
Hydrogen Bonds: The oxygen atom and carbonyl group on the benzofuran ring of one active compound were shown to form hydrogen bonds with the amino acid residues Ser 99 and Trp 102 of its target protein. mdpi.com Another potent compound formed two hydrogen bonds with Tyr 166. mdpi.com
π-π Conjugation: Aromatic rings in the spiro compound can engage in π-π stacking interactions with aromatic residues in the protein's active site, such as Tyrosine (Tyr). mdpi.com
These simulations provide a structural basis for the observed SAR, explaining, for example, why certain substituents that enhance these interactions lead to higher potency.
| Compound | Target Protein Residue | Type of Interaction |
|---|---|---|
| 4e | Ser 99 | Hydrogen Bond |
| Trp 102 | Hydrogen Bond | |
| 4s | Tyr 166 | Hydrogen Bond (x2) |
| Tyr 361 | π-π Conjugation | |
| Ala 129 | π-σ Interaction |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational strategy employed in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in designing new ligands with enhanced potency and selectivity for a biological target. For the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold, which has demonstrated significant potential in various therapeutic areas, including as antitumor agents, pharmacophore modeling can elucidate the key structural motifs required for activity and guide the rational design of novel, more effective compounds.
The development of a pharmacophore model for this scaffold is predicated on the availability of a set of structurally related compounds with a range of biological activities. A notable study on the synthesis and in vitro antitumor activity of a series of novel 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives provides the necessary data for such an endeavor. mdpi.comnih.gov This research has furnished a collection of compounds with their corresponding IC50 values against HeLa and CT26 cancer cell lines, which can serve as the basis for generating a ligand-based pharmacophore model.
The process of pharmacophore modeling for the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold would involve the following key steps:
Selection of a Training Set: A diverse set of active compounds from the series would be chosen to build the model. This set would ideally include the most potent compounds to ensure that the generated pharmacophore captures the essential features for high activity.
Conformational Analysis: The three-dimensional structures of the training set molecules would be generated and their conformational flexibility analyzed to identify the low-energy, bioactive conformation of each compound.
Feature Identification: Common chemical features among the active compounds would be identified. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Pharmacophore Generation and Validation: A pharmacophore model is then generated based on the spatial arrangement of the identified features. The model's ability to distinguish between active and inactive compounds is then validated using a test set of molecules not included in the training set.
Based on the structure of the most active compounds in the reported series, a hypothetical pharmacophore model for the antitumor activity of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives could include features such as:
An aromatic ring from the benzofuran moiety.
A hydrogen bond acceptor, likely the carbonyl group of the benzofuranone ring.
A spirocyclic core that imparts a rigid three-dimensional structure.
Specific hydrophobic and aromatic features on the substituents of the pyrrolidine and benzofuran rings, which appear to significantly influence the activity.
Once a validated pharmacophore model is established, it can be utilized as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid and cost-effective identification of new potential lead compounds with diverse chemical scaffolds. Furthermore, the model can guide the synthetic modification of existing active compounds to optimize their interaction with the biological target, thereby enhancing their therapeutic efficacy.
The following table presents a selection of 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives and their reported in vitro antitumor activities, which would be instrumental in the development of a predictive pharmacophore model.
| Compound | R | IC50 (μM) vs. HeLa | IC50 (μM) vs. CT26 |
| 4a | H | >50 | >50 |
| 4b | 4-CH3 | 15.14 ± 1.33 | 25.36 ± 1.28 |
| 4c | 4-OCH3 | 10.26 ± 0.87 | 18.42 ± 1.15 |
| 4e | 2,4-di-Cl | 20.18 ± 1.52 | 8.31 ± 0.64 |
| 4s | 4-CF3 | 28.76 ± 1.63 | 5.28 ± 0.72 |
Data sourced from a study on the synthesis and antitumor activity of novel benzofuran spiro-pyrrolidine derivatives. mdpi.comnih.gov
The significant differences in activity based on the substituent 'R' underscore the importance of this position in defining the structure-activity relationship and highlight the features that a robust pharmacophore model would need to capture for successful ligand design.
Emerging Research Directions and Conceptual Applications of 3h Spiro 1 Benzofuran 2,3 Pyrrolidine
Development as Molecular Probes for Chemical Biology
While derivatives of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold have primarily been investigated for their therapeutic potential, their inherent biological activity suggests a strong aptitude for development as molecular probes. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes and targets. The demonstrated interaction of spiro[benzofuran-pyrrolidine] derivatives with specific biological targets, such as cancer cell lines and proteins implicated in hypertension, provides a foundational basis for their adaptation into such tools. uni.lunih.gov
The development from a bioactive compound to a molecular probe typically involves the strategic incorporation of a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—onto the scaffold without compromising its binding affinity for the target of interest. Given that synthetic routes for this scaffold allow for the introduction of various substituents, it is conceivable to append such reporter groups. uni.lu For instance, molecular docking simulations have elucidated potential binding modes of these compounds with antitumor targets through hydrogen bonds, offering insights into which positions on the scaffold are amenable to modification without disrupting critical interactions. uni.luua.es The creation of such probes would enable researchers to perform detailed studies on target engagement, cellular localization, and the downstream effects of modulating their specific biological targets.
Table 1: Reported Biological Activities of Selected Spiro[benzofuran-pyrrolidine] Derivatives
| Derivative Class | Reported Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Benzofuran (B130515) Spiro-2-Pyrrolidine Derivatives | Antitumor | Certain derivatives exhibited higher antiproliferative activity against HeLa and CT26 cancer cell lines than the chemotherapy drug cisplatin. | uni.luua.es |
| 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,3'-pyrrolidine]s | Antihypertensive | Displayed significant antihypertensive activity in a spontaneous hypertensive rat model. | nih.gov |
| Spiro[benzofuran-3,3'-pyrroles] | FLT3 Inhibition | A derivative showed potent inhibitory activity (IC50 = 2.5 μM) against FMS-like tyrosine kinase 3 (FLT3), a target in Acute Myeloid Leukemia. | nih.gov |
Conceptual Basis for New Chemical Entity (NCE) Discovery
The 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] core is a prime example of a scaffold that aligns with modern principles of new chemical entity (NCE) discovery, largely due to the inherent advantages of its spirocyclic nature.
Spirocyclic scaffolds are an exceptional tool in drug design and have become increasingly prevalent in drug candidates and approved medicines. researchgate.netresearchgate.net Their defining feature—two rings joined by a single common atom—imparts a distinct three-dimensional (3D) character to molecules. researchgate.net This is a significant advantage in an era where drug discovery is moving away from flat, aromatic structures towards more complex, 3D molecules that can engage with the intricate binding sites of biological targets with greater specificity and affinity. mdpi.com The introduction of a spirocyclic core is an attractive strategy for increasing molecular complexity and exploring novel chemical space, which can also provide a competitive edge in terms of patentability.
A key benefit of incorporating a spiro-center is the enhancement of molecular rigidity. By replacing flexible, rotatable bonds with a rigid spirocyclic framework, medicinal chemists can lock the conformation of key functional groups into a bioactive orientation, which can lead to improved potency and selectivity. researchgate.net This structural pre-organization reduces the entropic penalty upon binding to a target protein.
Furthermore, the quaternary carbon at the spiro-center increases the fraction of sp³-hybridized carbons (Fsp³) within the molecule. researchgate.net A higher Fsp³ count is a widely recognized indicator of three-dimensionality and is correlated with a greater probability of success for a compound's translation through clinical trials. researchgate.net This increased 3D coverage allows for a more comprehensive exploration of pharmacophore space, enabling the design of molecules with unique shapes that can access binding pockets that are intractable for flatter molecules. mdpi.com
Table 2: Advantages of Spirocyclic Scaffolds in Drug Discovery
| Advantage | Description | Reference |
|---|---|---|
| Inherent Three-Dimensionality | Provides access to novel chemical space and allows for better interaction with complex biological targets. | researchgate.net |
| Increased Molecular Rigidity | Locks functional groups in favorable orientations for binding, potentially improving potency and reducing off-target effects. | |
| Higher Fsp³ Character | Increases the saturation and 3D nature of the molecule, which is linked to higher clinical success rates. | researchgate.net |
| Modulation of Physicochemical Properties | Can be used to fine-tune properties like solubility and metabolic stability. | researchgate.net |
| Structural Novelty | Offers opportunities for creating unique, patentable new chemical entities. |
Potential for Materials Science Applications
Currently, the application of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold appears to be concentrated within the biomedical and pharmaceutical fields. A review of existing literature reveals a notable absence of research exploring its use in materials science. This suggests that the potential of this specific scaffold in areas such as organic electronics, functional polymers, or advanced materials is a largely unexplored frontier.
Conceptually, the rigid, well-defined 3D structure of the scaffold could be of interest. Spiro-configured molecules in other contexts have been investigated for their ability to disrupt crystal packing, which can be useful in creating amorphous materials for applications like organic light-emitting diodes (OLEDs). The benzofuran component possesses inherent electronic properties, and integrating this into a rigid spirocyclic system could lead to novel materials with unique photophysical or charge-transport characteristics. However, without dedicated research, these remain speculative possibilities.
Integration with Artificial Intelligence (AI) and Machine Learning in Chemical Research
The exploration of the 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] scaffold is already benefiting from computational chemistry, particularly through the use of molecular docking simulations to predict how these compounds bind to biological targets. uni.luua.es The integration of more advanced artificial intelligence (AI) and machine learning (ML) models represents a significant next step that could accelerate research and development.
AI and ML algorithms could be trained on existing data from synthesized spiro[benzofuran-pyrrolidine] analogs to build predictive models. These models could forecast the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual compounds before they are synthesized. This in silico screening would allow researchers to prioritize the most promising candidates, saving considerable time and resources. Furthermore, generative AI models could be employed for de novo drug design, creating entirely new analogs of the scaffold that are optimized for activity against a specific target.
Future Synthetic Challenges and Opportunities for Novel Analogs
Recent advances have demonstrated efficient methods for synthesizing spiro[benzofuran-pyrrolidine] derivatives, such as the three-component [3+2] azomethine ylide cycloaddition reaction, which can produce these complex structures with high yields and excellent control over relative stereochemistry (diastereoselectivity). uni.lu While this provides a robust foundation, several challenges and opportunities remain.
One of the primary challenges is the development of enantioselective synthetic methods. Many of the current syntheses produce racemic mixtures (equal amounts of both enantiomers), but it is common for only one enantiomer to possess the desired biological activity. Developing catalytic asymmetric syntheses would provide access to enantiomerically pure compounds, which is crucial for clinical development.
Another opportunity lies in expanding the structural diversity of the analogs. This includes developing new synthetic methodologies to functionalize the benzofuran and pyrrolidine (B122466) rings at various positions. High-throughput synthesis and computational techniques can be combined to rapidly create and evaluate libraries of these novel analogs. researchgate.net Overcoming the synthetic complexity often associated with spirocycles will continue to be a key focus, with the goal of creating modular and efficient routes to a wide array of derivatives for biological screening. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3H-Spiro[1-benzofuran-2,3'-pyrrolidine] derivatives?
- Methodological Answer : A common approach involves multi-step reactions starting with spirocyclic precursors. For example, spiro[indoline-3,4’-pyridines] are synthesized via condensation of aniline derivatives with methyl propionate and isothiocyanate under reflux, followed by purification via column chromatography . Another protocol utilizes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aromatic substituents, as seen in pyrrolo[2,3-b]pyridine derivatives . Key reagents include hexamine, NaH, and MnO₂ for oxidation steps .
Q. Which analytical techniques are critical for characterizing spirocyclic compounds?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions .
- X-ray crystallography for absolute configuration determination (e.g., CCDC-deposited data in ).
- High-resolution mass spectrometry (HRMS) to verify molecular ions, though low-intensity peaks in MS may require complementary IR or HPLC-MS analysis .
Q. What safety precautions are essential when handling 3H-spiro compounds?
- Methodological Answer : Based on GHS classifications, these compounds may exhibit acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Emergency protocols include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can substituent effects on the pyrrolidine ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) at the 3,4-positions of aryl substituents enhance binding affinity in kinase inhibition assays. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, validated by in vitro enzymatic assays . For example, 3,4-dimethoxyphenyl groups improve solubility and target engagement in spirocyclic analogs .
Q. How do researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer : Discrepancies in MS data (e.g., low molecular ion intensity ) are addressed by:
- Triangulation : Cross-referencing NMR, IR, and X-ray data to confirm bond connectivity.
- Isotopic labeling : For ambiguous peaks, deuterated analogs or ¹⁵N-labeling can clarify fragmentation patterns .
- Crystallographic refinement : Single-crystal XRD resolves stereochemical ambiguities, as demonstrated in spiro[indoline-3,4’-pyridinones] .
Q. What kinetic insights guide the optimization of spiro compound synthesis?
- Methodological Answer : Arrhenius and Eyring plots (lnk vs. 1/T) derived from temperature-dependent reaction rates provide activation parameters (ΔH‡, ΔS‡). For example, hydroamination of styrene with pyrrolidine catalyzed by spiro derivatives shows a linear lnkapp vs. 1/T relationship, indicating a single transition state. KIE studies (D₂O vs. H₂O) further probe rate-limiting steps .
Q. How can computational modeling predict spiro compound reactivity in novel environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction pathways. Molecular dynamics (MD) simulations assess adsorption behavior on surfaces (e.g., silica or polymers), relevant for drug delivery systems . For instance, simulations of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin] derivatives predict enhanced stability in hydrophobic matrices .
Data-Driven Challenges
Q. What strategies address low yields in multi-step spiro compound synthesis?
- Methodological Answer :
- Reagent optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts for higher cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
- In situ monitoring : Use TLC or inline IR to identify bottlenecks (e.g., incomplete oxidation with MnO₂ ).
Q. How do researchers validate the biological relevance of spiro compounds in vitro?
- Methodological Answer :
- Dose-response assays : IC₅₀ values are determined using fluorescence-based enzymatic assays (e.g., kinase inhibition).
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations of spiro[isobenzofuran-1,4'-piperidine] derivatives .
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
